molecular formula C7H6BrFN2O B12864670 5-Bromo-2-fluorophenylurea

5-Bromo-2-fluorophenylurea

Cat. No.: B12864670
M. Wt: 233.04 g/mol
InChI Key: IESLJAHBCRVLTL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorophenylurea is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 5-Bromo-2-fluorophenylurea typically involves the reaction of 5-bromo-2-fluoroaniline with isocyanates or carbamates under controlled conditions. One common method includes the following steps:

    Starting Material: 5-Bromo-2-fluoroaniline.

    Reaction with Isocyanate: The aniline derivative reacts with an isocyanate to form the corresponding urea derivative.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-fluorophenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluorophenylurea has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

5-Bromo-2-fluorophenylurea can be compared with other phenylurea derivatives such as:

    5-Bromo-2-chlorophenylurea: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    5-Bromo-2-methylphenylurea: Contains a methyl group instead of fluorine, affecting its physical and chemical properties.

    5-Bromo-2-nitrophenylurea: The nitro group introduces different electronic effects, influencing its reactivity and applications.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)urea

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI Key

IESLJAHBCRVLTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)N)F

Origin of Product

United States

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